REACTION_CXSMILES
|
Br[C:2]1[C:3]([O:9][CH3:10])=[N:4][CH:5]=[C:6]([Br:8])[N:7]=1.O.[NH2:12][NH2:13]>C(O)C>[Br:8][C:6]1[N:7]=[C:2]([NH:12][NH2:13])[C:3]([O:9][CH3:10])=[N:4][CH:5]=1 |f:1.2|
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Name
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|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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BrC=1C(=NC=C(N1)Br)OC
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Name
|
|
Quantity
|
0.47 g
|
Type
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reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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the reaction solution was concentrated in vacuo
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Name
|
|
Type
|
product
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Smiles
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BrC=1N=C(C(=NC1)OC)NN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |